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Compound of Interest

1,4-
Compound Name:
Bis(mesitylamino)anthraquinone

Cat. No.: B086478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Bis(mesitylamino)anthraquinone, a synthetic dye also known as Solvent Blue 104. The
following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR),
and Infrared (IR) spectroscopic characteristics, offering valuable reference data for
characterization, quality control, and research applications.

Chemical Structure and Identification

e |[UPAC Name: 1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione

Synonyms: Solvent Blue 104, C.I. 61568

CAS Number: 116-75-6

Molecular Formula: C32H30N202

Molecular Weight: 474.59 g/mol

Spectroscopic Data
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Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 1,4-Bis(mesitylamino)anthraquinone is characterized
by a strong, broad absorption band in the visible region, which is responsible for its deep blue
color. The position of the maximum absorption (Amax) can be influenced by the solvent used.

Table 1: UV-Vis Spectroscopic Data for 1,4-Bis(mesitylamino)anthraquinone

Molar Absorptivity (g)

Amax (nm) Solvent (M- .
sy

560 - 650 Ethanol Data not available

Note: The Amax range is estimated from a published spectrum. The spectrum shows strong

absorption peaks within this range.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific *H and 3C NMR data for 1,4-Bis(mesitylamino)anthraquinone are not readily
available in published literature. However, based on the chemical structure, the expected
regions for the proton and carbon signals can be predicted.

Table 2: Predicted NMR Spectroscopic Data for 1,4-Bis(mesitylamino)anthraquinone
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Predicted Chemical Shift
Nucleus Notes

(3, ppm)

Signals from the methyl
1H 15-25 )
protons on the mesityl groups.

Signals from the aromatic

protons on the mesityl and
1H 6.5-8.5 . .

anthraquinone rings, and the

N-H protons.

Signals from the methyl
13C 15-25 _
carbons on the mesityl groups.

Signals from the aromatic
13C 110 - 150 carbons of the mesityl and

anthraquinone rings.

Signals from the carbonyl
13C > 180 carbons of the anthraquinone

core.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Bis(mesitylamino)anthraquinone will exhibit characteristic absorption
bands corresponding to its functional groups. While a specific spectrum for this compound is
not available, the expected key vibrational frequencies can be inferred from its structure and
comparison with similar molecules.

Table 3: Predicted Key IR Absorption Bands for 1,4-Bis(mesitylamino)anthraquinone
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Vibrational Mode Expected Wavenumber (cm—?)
N-H Stretch 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=0 Stretch (Quinone) 1650 - 1690
C=C Stretch (Aromatic) 1450 - 1600
C-N Stretch 1250 - 1350

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.
These protocols can be adapted for 1,4-Bis(mesitylamino)anthraquinone.

UV-Vis Spectroscopy Protocol

o Sample Preparation: A stock solution of 1,4-Bis(mesitylamino)anthraquinone is prepared
by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.qg.,
ethanol, chloroform) in a volumetric flask. A dilute solution is then prepared by serial dilution
to an appropriate concentration (typically in the micromolar range) to ensure the absorbance
is within the linear range of the spectrophotometer.

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

» Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The
absorption spectrum of the sample solution is then recorded over a wavelength range of
approximately 200-800 nm. The wavelength of maximum absorbance (Amax) is determined
from the spectrum.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of 1,4-Bis(mesitylamino)anthraquinone is
dissolved in a deuterated solvent (e.g., CDClz, DMSO-de) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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» Data Acquisition: *H and *3C NMR spectra are acquired. For *H NMR, standard parameters
are used. For 13C NMR, a proton-decoupled sequence is typically employed. Chemical shifts
are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Approximately 1-2 mg of dry 1,4-Bis(mesitylamino)anthraquinone is
finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
using an agate mortar and pestle.

o Pellet Formation: The resulting powder mixture is placed in a pellet press die and subjected
to high pressure to form a thin, transparent pellet.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample compartment is recorded. The
KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in
the range of 4000 to 400 cm~1.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,4-Bis(mesitylamino)anthraquinone.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b086478?utm_src=pdf-body
https://www.benchchem.com/product/b086478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of 1,4-Bis(mesitylamino)anthraquinone
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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,4-
Bis(mesitylamino)anthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b086478#spectroscopic-data-for-1-4-bis-
mesitylamino-anthraquinone-uv-vis-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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